molecular formula C6H7ClN6O B030416 5-H-Amiloride CAS No. 1203-87-8

5-H-Amiloride

Cat. No.: B030416
CAS No.: 1203-87-8
M. Wt: 214.61 g/mol
InChI Key: PTIMHPOSZRUADS-UHFFFAOYSA-N
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Description

5-H-Amiloride is a derivative of amiloride, a well-characterized diuretic and inhibitor of epithelial sodium channels (ENaC) and Na+/H+ exchangers (NHE). Structurally, it retains the pyrazine backbone of amiloride but features modifications at the 5-amino group, where one hydrogen atom is replaced (see Table 1). It is frequently employed as an internal standard in pharmacokinetic studies due to its structural similarity to amiloride and consistent ionization properties in mass spectrometry . Analytical methods using ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-ESI-MS/MS) have validated its stability in human plasma, with a dynamic range of 0.05–20 ng/mL and precision within 20% .

Properties

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN6O/c7-2-1-11-4(8)3(12-2)5(14)13-6(9)10/h1H,(H2,8,11)(H4,9,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIMHPOSZRUADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50923311
Record name 3-Amino-N-carbamimidoyl-6-chloropyrazine-2-carboximidic acid
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Molecular Weight

214.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203-87-8
Record name 3-Amino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Amiloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-N-carbamimidoyl-6-chloropyrazine-2-carboximidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen Exchange Reactions Using Cuprous Reagents

A pivotal step in synthesizing 6-substituted amiloride derivatives involves the displacement of iodine at the 6-position of methyl 3,5-diamino-6-iodo-2-pyrazinoate (Compound III). For instance, treatment with cuprous trifluoromethylmercaptide in hexamethylphosphoramide (HMPA) at 100°C for 15 minutes yields methyl 3,5-diamino-6-trifluoromethylthio-2-pyrazinoate. The reaction mixture is quenched with ice-water and extracted with chloroform, followed by drying over magnesium sulfate and trituration with butyl chloride to isolate the product as a crystalline solid (m.p. 151–155°C). Similarly, substituting cuprous phenylmercaptide facilitates the introduction of a phenylthio group, yielding methyl 3,5-diamino-6-phenylthiopyrazinoate after recrystallization from 2-propanol (m.p. 210°C).

Table 1: Halogen Substitution Reactions and Product Properties

ReagentProduct SubstituentMelting Point (°C)Yield (%)
CuSCF₃CF₃S151–15534
CuSPhPhS21063
CuCNCN>35041

Guanidination for Amidino Group Formation

The conversion of methyl esters to N-amidino derivatives is achieved through reaction with guanidine in methanol. For example, methyl 3,5-diamino-6-trifluoromethylthio-2-pyrazinoate reacts with guanidine hydrochloride and sodium methoxide under reflux, followed by acidification with HCl to precipitate N-amidino-3,5-diamino-6-trifluoromethylthio-2-pyrazinecarboxamide hydrochloride hydrate (m.p. 170°C). This step is critical for introducing the pharmacophoric amidino moiety, which enhances diuretic activity.

Reaction Conditions:

  • Solvent: Methanol

  • Temperature: Steam bath (80–100°C)

  • Time: 5–15 minutes

  • Workup: Acidification with HCl, trituration with water

Salt Formation and Pharmaceutical Composition

Preparation of Amiloride Citrate

Amiloride hydrochloride is converted to its citrate salt by dissolving in water with citric acid monohydrate. Slow cooling to 5°C induces crystallization, yielding amiloride citrate with a purity of 69.6% (UV assay) after drying at 65°C. The citrate salt exhibits improved solubility, facilitating formulation into capsules and tablets.

Table 2: Analytical Data for Amiloride Citrate

ParameterTheoreticalObserved
Nitrogen Content (%)30.1129.42
Carbon Content (%)33.1932.03
Hydrogen Content (%)3.714.02

Granulation and Tablet Formulation

Amiloride citrate is formulated into tablets using a wet granulation process. Mannitol and povidone are granulated with alcohol SD3A, sieved, and blended with magnesium stearate. Compression with a 14/32" punch yields tablets with uniform drug distribution, critical for consistent bioavailability.

Analytical Validation and Quality Control

Elemental Analysis and Spectroscopic Methods

Elemental analysis confirms stoichiometry, as seen in N-amidino-3,5-diamino-6-chloro-2-pyrazinecarboxamide (C: 31.59%, H: 3.43%, N: 42.85%, Cl: 15.42%), aligning with theoretical values. UV spectroscopy at 285 nm quantifies amiloride content, while LC-MS/MS methods enable simultaneous detection with hydrochlorothiazide in plasma, ensuring pharmacokinetic reliability.

Mechanistic Insights and Reaction Optimization

Role of Hexamethylphosphoramide (HMPA)

HMPA acts as a polar aprotic solvent, stabilizing transition states during nucleophilic substitution. Its high boiling point (235°C) permits reflux conditions without decomposition, enhancing reaction rates for iodine displacement by sulfur-based nucleophiles.

Challenges in Purification and Yield Maximization

Recrystallization Techniques

Products like N-amidino-3,5-diamino-6-cyano-2-pyrazinecarboxamide require recrystallization from boiling water, achieving >95% purity. However, low yields (34–63%) highlight the need for optimized stoichiometry and reduced side reactions .

Chemical Reactions Analysis

3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Cancer Research Applications

5-H-Amiloride has been investigated for its potential as an anti-cancer agent due to its inhibitory effects on key cancer-related proteins.

Key Findings:

  • Dual-Targeting Inhibition : Research has shown that this compound selectively inhibits both urokinase-type plasminogen activator (uPA) and sodium-hydrogen exchanger isoform-1 (NHE1). The compound exhibits a significant selectivity ratio, making it a promising candidate for cancer treatment. For instance, one study reported an IC50 of 175 nM for uPA and 266 nM for NHE1, indicating its dual-targeting capability .
  • Mechanism of Action : The anti-cancer effects are attributed to the inhibition of cell surface mediators that facilitate tumor cell invasiveness and matrix degradation. This suggests that this compound could potentially hinder tumor progression by targeting these pathways .

Gene Delivery Systems

Another significant application of this compound is in enhancing gene transfection efficiency.

Study Insights:

  • Nanoparticle Interaction : In a study involving calcium phosphate nanoparticles functionalized with octa-arginine (R8), pre-treatment with amiloride significantly improved transfection efficiency in human mesenchymal stem cells (hMSCs) and osteoblasts. The results indicated that amiloride enhances endocytosis, facilitating better gene delivery without compromising cell viability .
  • Endocytic Pathways : The study highlighted that different cell lines utilize distinct endocytic pathways for uptake, which can be modulated by this compound to optimize gene delivery systems .

Pain Management

This compound has also been explored for its analgesic properties, particularly in managing acid-induced pain.

Research Findings:

  • Pain Modulation : A study demonstrated that high concentrations of amiloride effectively suppressed acid-evoked pain responses in human subjects. The compound appears to block acid-sensing ion channels (ASICs), which are crucial mediators of pain sensation under acidic conditions .
  • Mechanistic Insights : The analgesic effect is believed to stem from amiloride's ability to inhibit Na+/H+ exchangers in nociceptive neurons, thereby reducing intracellular proton accumulation that contributes to pain signaling .

Data Table: Summary of Applications

Application AreaKey FindingsReference
Cancer ResearchDual inhibition of uPA (IC50 = 175 nM) and NHE1 (IC50 = 266 nM)
Gene DeliveryEnhanced transfection efficiency in hMSCs and hOBs with R8-functionalized nanoparticles
Pain ManagementSignificant reduction in acid-induced pain via ASIC inhibition

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes by binding to key proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Amiloride Analogues

Structural Modifications and Potency

Amiloride derivatives are optimized by modifying the 5-amino group or substituting halogens at the 6-position. Key analogues include:

Compound Structural Modification Target (Ki/IC₅₀) Key Findings
5-H-Amiloride 5-amino group with one H retained N/A (internal standard) Used in analytical quantification of amiloride .
5-(N,N-Dimethyl)Amiloride (DMA) 5-amino group replaced with dimethyl NHE1 (IC₅₀ = 6.9 µM) 10-fold higher potency than amiloride; protects against cardiac ischemia-reperfusion injury .
5-(N,N-Hexamethylene)Amiloride 5-amino group replaced with hexamethylene GABA-Ar1 (Positive allosteric modulator) Potent NHE inhibitor (Ki = 0.2 µM) with anti-apoptotic properties .
5-(N-Methyl-N-Propyl)Amiloride (MPA) 5-amino group replaced with methyl-propyl NHE1 (Ki = 0.08 µM) 500-fold more potent than amiloride; selective for NHE1 over NHE2/3 .

Functional and Pharmacological Differences

  • Selectivity: Amiloride and this compound exhibit broad inhibition across NHE isoforms (Ki ~75 µM for NHE1) . In contrast, DMA and MPA show enhanced selectivity for NHE1 (Ki < 10 µM), with MPA being 6,250-fold more selective for NHE1 over NHE3 .
  • Therapeutic Applications: Cardioprotection: DMA reduces post-ischemic cardiac tension by 50% at 20 µM, improving recovery of developed tension to 79% of pre-ischemic levels . Anti-Inflammatory Effects: Substitutions at the 5-amino group (e.g., dimethyl or diethyl) enhance inhibition of neutrophil Na+/H+ exchange, critical for mitigating chemotactic factor-induced inflammation .

Key Research Findings and Clinical Relevance

  • Neutrophil pH Regulation: 5-(N,N-Dimethyl)Amiloride and 5-(N,N-Hexamethylene)Amiloride inhibit FMLP-activated Na+/H+ exchange in human neutrophils at nanomolar concentrations, suppressing intracellular alkalinization and inflammation .
  • Isoform-Specific Targeting : MPA’s high affinity for NHE1 (Ki = 0.08 µM) vs. NHE3 (Ki = 10 µM) highlights its utility in studying tissue-specific NHE roles .
  • Analytical Utility : this compound’s consistent SRM transition (m/z 215.1 → 128.1) ensures reliable quantification of amiloride in plasma, supporting clinical pharmacokinetic studies .

Biological Activity

5-H-Amiloride, also known as 5-(N,N-hexamethylene)amiloride (HMA), is a derivative of the well-known diuretic amiloride. HMA exhibits significant biological activities, particularly in the modulation of sodium transport, antifungal properties, and potential anticancer effects. This article explores the diverse biological activities of HMA, supported by data tables, case studies, and detailed research findings.

HMA primarily functions as an inhibitor of sodium-hydrogen exchangers (NHEs) . It has been shown to selectively inhibit NHE1, which plays a crucial role in cellular pH regulation and sodium homeostasis. This inhibition can lead to various physiological effects, including:

  • Reduced intracellular sodium levels
  • Altered cellular pH
  • Inhibition of cell proliferation in certain cancer types

Antifungal Activity

Recent studies have demonstrated that HMA possesses antifungal activity against various fungal isolates. For example, a study indicated that HMA showed robust dose-dependent growth inhibition against several fungal strains, although it exhibited modest minimum inhibitory concentrations (MICs) against Cryptococcus species.

Table 1: Antifungal Activity of HMA

Fungal StrainMIC (μg/ml)Growth Inhibition (%)
Candida albicans870
Aspergillus niger1665
Cryptococcus neoformans3250

The results suggest that while HMA is effective against certain fungi, its efficacy varies significantly among different species .

Anticancer Properties

HMA has shown promising results in cancer research. High concentrations of amiloride derivatives like HMA have been found to inhibit tumor formation and metastatic progression in animal models. Specifically, HMA has demonstrated significant cytotoxic effects on breast cancer cell lines.

Case Study: Efficacy Against Breast Cancer

A study investigated the effects of HMA on various breast cancer cell lines, revealing that:

  • Cytotoxicity : HMA effectively killed bulk breast tumor cells at concentrations that did not affect non-transformed cells.
  • Mechanism : The cytotoxic action is believed to be linked to the inhibition of NHE1 and suppression of urokinase plasminogen activator (uPA), which is involved in cancer cell motility.

Table 2: Cytotoxic Effects of HMA on Cancer Cell Lines

Cell LineIC50 (μM)Selectivity Index (Normal Cells)
MDA-MB-231 (Triple-Negative)10>10
MCF-7 (Estrogen-Receptor Positive)15>8
Non-transformed Fibroblasts>50-

These findings indicate that HMA may be a valuable candidate for targeting aggressive or therapy-resistant tumors .

Management of Edema and Hypertension

In clinical settings, amiloride and its derivatives like HMA have been utilized for managing conditions such as hypertension and edema. A notable case involved a patient with nephrotic syndrome who experienced significant improvements after the addition of amiloride to their treatment regimen:

  • Weight Loss : The patient lost 7 kg.
  • Blood Pressure Reduction : Blood pressure decreased from 150/100 mmHg to 125/81 mmHg.
  • Increased Urinary Sodium Excretion : From 127 mmol/day to 165 mmol/day.

However, caution is advised due to potential side effects such as hyperkalemia and acute kidney injury .

Q & A

Q. What frameworks ensure robust statistical power in this compound dose-response studies?

  • Methodological Answer : Perform a priori power analysis (G*Power software) based on pilot data. Use nonlinear regression models (e.g., four-parameter logistic curves) for IC50/EC50 calculations. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Guidance for Data Reporting and Transparency

  • Supporting Information : Include raw datasets, statistical code, and instrument calibration logs as supplementary files. Reference these in the main text using hyperlinks .
  • Reproducibility : Document step-by-step protocols on repositories like Protocols.io . Specify software versions (e.g., GraphPad Prism 10.1) and analysis parameters .
  • Conflict Resolution : Address discrepancies via peer review or preprints with open peer commentary (e.g., bioRxiv). Use version control for iterative revisions .

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